

Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-6-(trifluoromethyl)pyridine**

Cat. No.: **B597997**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of **2-Iodo-6-(trifluoromethyl)pyridine**. This fluorinated pyridine derivative is a critical building block in modern medicinal and agrochemical research, valued for its versatile reactivity in cross-coupling reactions and the unique physicochemical properties imparted by the trifluoromethyl group. This document includes a summary of its physical and chemical properties, detailed experimental protocols for key synthetic transformations, spectroscopic analysis, and safety information.

Core Chemical Properties

2-Iodo-6-(trifluoromethyl)pyridine is a solid at room temperature with a distinct melting point. Its structure combines a pyridine ring, an electron-withdrawing trifluoromethyl group, and a versatile iodine atom, making it an ideal substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of **2-Iodo-6-(trifluoromethyl)pyridine**

Property	Value	Reference(s)
CAS Number	100366-74-3	[1]
Molecular Formula	C ₆ H ₃ F ₃ IN	[1] [2]
Molecular Weight	273.00 g/mol	[2]
IUPAC Name	2-iodo-6-(trifluoromethyl)pyridine	[1]
Melting Point	84-86 °C	[1]
Appearance	Solid	[1]
Purity	≥95% (typical)	[1]

Note: Boiling point and density data for the specific isomer **2-Iodo-6-(trifluoromethyl)pyridine** are not readily available. The related isomer, 3-Iodo-2-(trifluoromethyl)pyridine, has a reported boiling point of 210.1°C at 760 mmHg and a density of 1.975 g/cm³.[\[3\]](#)

Reactivity and Synthetic Utility

The chemical reactivity of **2-Iodo-6-(trifluoromethyl)pyridine** is dominated by the two functional groups on the pyridine ring: the iodine atom at the 2-position and the trifluoromethyl group at the 6-position.

- The Carbon-Iodine Bond: The C-I bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
 - Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkynes.[\[4\]](#)
 - Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form aminopyridines.[\[5\]](#)[\[6\]](#)
 - Heck Coupling: Reaction with alkenes.

- The Trifluoromethyl Group: The $-CF_3$ group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability.^[7] This makes **2-Iodo-6-(trifluoromethyl)pyridine** a valuable synthon in drug discovery programs.

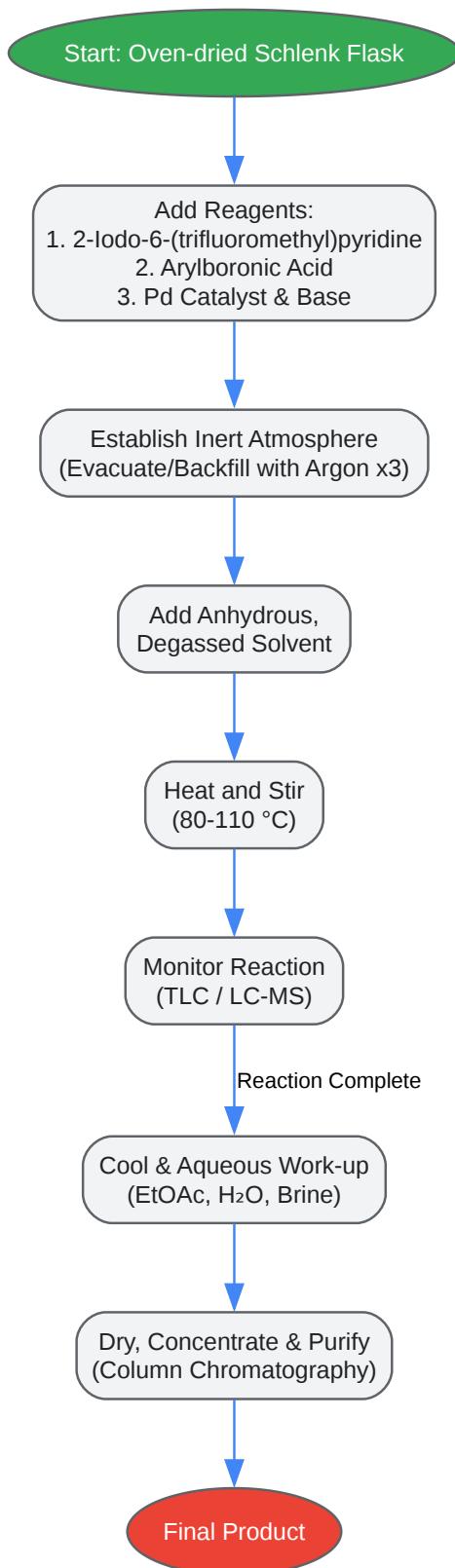
Caption: Logical diagram of **2-Iodo-6-(trifluoromethyl)pyridine**'s key reactive sites.

Experimental Protocols

The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of **2-Iodo-6-(trifluoromethyl)pyridine** with a generic arylboronic acid.


Materials:

- **2-Iodo-6-(trifluoromethyl)pyridine** (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 0.05 equiv)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add **2-Iodo-6-(trifluoromethyl)pyridine**, the arylboronic acid, the palladium catalyst, and the base.
- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Solvent Addition: Add the anhydrous, degassed solvent via syringe.

- Heating: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Spectroscopic Analysis

The structure of **2-*Iodo-6-(trifluoromethyl)pyridine*** and its derivatives can be confirmed using standard spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the iodo and trifluoromethyl substituents.
- ^{13}C NMR: The carbon NMR spectrum will show six distinct signals for the pyridine ring carbons, with the carbon bearing the $-\text{CF}_3$ group appearing as a quartet due to C-F coupling. The carbon attached to the iodine atom will also be significantly shifted.
- ^{19}F NMR: A single resonance is expected for the three equivalent fluorine atoms of the $-\text{CF}_3$ group.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around $3000\text{-}3100\text{ cm}^{-1}$), as well as C=C and C=N ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.^{[10][11]} The C-F stretching vibrations will appear in the $1000\text{-}1350\text{ cm}^{-1}$ region.
- Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M^+) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.

Applications in Drug Discovery and Agrochemicals

2-*Iodo-6-(trifluoromethyl)pyridine* is a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.^[12] The trifluoromethylpyridine (TFMP) motif is present in numerous commercial products.^[7] The ability to use the iodo group as a synthetic handle for introducing diverse molecular fragments makes this compound a versatile platform for building libraries of novel compounds for biological screening.

Safety and Handling

2-*Iodo-6-(trifluoromethyl)pyridine* should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation[1]
H319	Causes serious eye irritation[1]
H335	May cause respiratory irritation[1]

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
- P280: Wear protective gloves, protective clothing, and eye/face protection.[1]
- P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Iodo-6-(trifluoromethyl)pyridine oakwoodchemical.com
- 3. Page loading... guidechem.com
- 4. Sonogashira coupling - Wikipedia en.wikipedia.org

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbino.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597997#2-iodo-6-trifluoromethyl-pyridine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com